1,3-Diphenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole class, which is characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, exhibiting a range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.
1,3-Diphenyl-1H-pyrazol-5-ol can be classified under heterocyclic organic compounds. It is synthesized from various precursor materials through multiple synthetic routes. The compound's structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry.
The synthesis of 1,3-diphenyl-1H-pyrazol-5-ol can be achieved through several methods:
The molecular formula of 1,3-diphenyl-1H-pyrazol-5-ol is CHNO. The compound features two phenyl groups attached to the pyrazole ring at positions 1 and 3, while the hydroxyl group is located at position 5.
Key structural data includes:
1,3-Diphenyl-1H-pyrazol-5-ol participates in various chemical reactions due to its functional groups. Notably, it can undergo acylation reactions to form amides or be involved in substitution reactions where the hydroxyl group can be replaced or modified.
Additionally, derivatives of this compound have been synthesized that incorporate other functional groups for enhanced biological activity. For instance, modifications at the 4-position of the pyrazole ring can lead to compounds with improved efficacy against specific targets such as enzymes or receptors .
The mechanism of action of 1,3-diphenyl-1H-pyrazol-5-ol is primarily linked to its ability to act as a ligand for various biological receptors. For example:
1,3-Diphenyl-1H-pyrazol-5-ol finds applications across several scientific fields:
Cyclocondensation remains the most direct and industrially scalable approach for constructing the pyrazole core of 1,3-diphenyl-1H-pyrazol-5-ol. This strategy leverages the reaction between phenylhydrazine derivatives and 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) or their synthetic equivalents. The classical Knorr pyrazole synthesis involves condensing phenylhydrazine with β-ketoesters under acidic conditions, yielding 1,3-diphenyl-1H-pyrazol-5-ol through spontaneous enolization of the intermediate pyrazolin-5-one [7]. Regioselectivity challenges arise when unsymmetrical 1,3-dicarbonyl compounds are employed, potentially generating regioisomeric mixtures. To address this, Gosselin et al. developed optimized conditions using aryl hydrazine hydrochlorides in polar aprotic solvents (e.g., N,N-dimethylacetamide) with catalytic HCl. This method significantly enhances regioselectivity (>98:2) for the desired 1,3-diphenyl isomer when employing 4,4,4-trifluoro-1-arylbutan-1,3-diones, owing to electronic and steric steering effects [7]. Alternative precursors like α,β-unsaturated ketones (chalcones) can be utilized via epoxidation followed by hydrazine cyclization, albeit requiring an oxidation step for aromatization to the final pyrazole [7].
Table 1: Cyclocondensation Strategies for 1,3-Diphenyl-1H-Pyrazol-5-ol Synthesis
Hydrazine Component | Carbonyl Component | Conditions | Key Outcome | Ref. |
---|---|---|---|---|
Phenylhydrazine | Ethyl acetoacetate | EtOH, reflux, 4h | Classic Knorr synthesis, moderate yields (60-75%) | [7] |
Aryl hydrazine HCl salts | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | DMA, cat. HCl, RT | High regioselectivity (>98:2), yields 74-77% | [7] |
Hydrazine hydrate | β-Aryl chalcone epoxide | DMF, 80°C | Requires oxidation step, yields 66-88% after aromatization | [7] |
p-(4-(tert-Butyl)phenyl)hydrazine | α,β-Ethylenic ketone | [bmim][PF₆], Cu(OTf)₂, 80°C | One-pot cyclocondensation/aromatization, ~82% yield | [7] |
Multicomponent reactions (MCRs) offer efficient routes to complex 1,3-diphenyl-1H-pyrazol-5-ol derivatives bearing fused or appended heterocyclic systems, enhancing molecular diversity and enabling exploration of synergistic biological effects. A prominent strategy involves reacting 4-acetyl-1,3-diphenyl-1H-pyrazol-5(4H)-one with diverse bifunctional reagents. For instance, condensation with thiourea and aldehydes facilitates pyrazole-thiazole hybridization, yielding pyrazole-clubbed thiazoles [1]. Similarly, reacting the same precursor with arylidenemalononitriles or arylidenepyrazolones under basic conditions enables the construction of pyrazolo[3,4-b]pyridines or dipyrazolyl systems, respectively. One particularly efficient MCR utilizes enaminonitrile derivatives of 1,3-diphenyl-1H-pyrazol-5-ol reacting with malononitrile or cyanoacetamide under microwave irradiation (2-2.5 min) and sodium ethoxide catalysis. This approach delivers highly functionalized heterocyclic systems like 4,6-diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in excellent yields (94-97%), demonstrating the power of MCRs for rapid scaffold diversification [3]. These hybrid architectures often exhibit enhanced bioactivity profiles compared to the parent pyrazole, particularly in anticancer and antimicrobial contexts [1] [3].
Transition-metal catalysis enables precise regioselective functionalization of the 1,3-diphenyl-1H-pyrazol-5-ol scaffold at previously inaccessible positions, particularly the C4 position, overcoming inherent electronic biases. Suzuki-Miyaura cross-coupling is a cornerstone technique. Key intermediates like 4-bromo-1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-yl derivatives are readily prepared via electrophilic bromination. Palladium-catalyzed coupling (Pd(PPh₃)₄) of these bromides with diverse arylboronic acids installs various aryl, heteroaryl, or optimized fluorinated aryl groups at C4 with high efficiency . This methodology proved crucial in developing potent metabotropic glutamate receptor (mGlu5) modulators, where installing a 3-cyano-5-fluorophenyl group via Suzuki coupling significantly enhanced binding affinity (Ki = 23 ± 5 nM) . Sonogashira coupling is equally valuable for introducing alkynyl linkers, facilitating further conjugation or fragment growth. Additionally, palladium-catalyzed cyanation using Zn(CN)₂ and Pd(PPh₃)₄ provides direct access to 4-cyano derivatives, versatile intermediates for synthesizing tetrazole bioisosteres or amidine functionalities . These catalytic methods provide unparalleled control for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and physicochemical properties of pyrazole-based therapeutics.
Growing emphasis on sustainable chemistry has driven significant innovations in energy-efficient and solvent-minimized synthesis of 1,3-diphenyl-1H-pyrazol-5-ol derivatives. Microwave-assisted synthesis dramatically accelerates key cyclocondensation and hybridization steps. For example, synthesizing pyrazolo[3,4-b]pyridines from enaminonitrile intermediates under microwave irradiation (2–2.5 min, 40-60°C) achieves near-quantitative yields (94–97%) compared to hours under conventional heating [3]. This method enhances reaction efficiency and improves atom economy (AE) and reaction mass efficiency (RME), key green chemistry metrics. Ultrasound irradiation offers another powerful tool. The condensation of 2,3-epoxy-1,3-diphenylpropan-1-one with phenylhydrazine, catalyzed by HCl (20 mol%), proceeds within 15 minutes under ultrasound (40 kHz) at ambient temperature, affording 5-aryl-1,3-diphenylpyrazole in 89% yield . This contrasts sharply with traditional reflux methods requiring hours and often giving lower yields. Solvent-free mechanochemical grinding (ball milling or mortar/pestle) presents a third green approach, particularly effective for Knoevenagel condensations between pyrazole aldehydes and active methylene compounds like barbituric acid or thiazolidinedione derivatives. These methods eliminate toxic solvent waste, simplify purification, and often enhance regioselectivity and yield compared to solution-phase reactions [3].
Table 2: Green Synthesis Methods for 1,3-Diphenyl-1H-Pyrazol-5-ol Derivatives
Method | Reaction Type | Conditions | Yield (%) | Advantages | Ref. |
---|---|---|---|---|---|
Microwave Irradiation | Pyrazolo[3,4-b]pyridine formation | NaOEt, EtOH, 2-2.5 min, 40-60°C | 94-97% | Near-quantitative yield, minutes vs. hours, high AE/RME | [3] |
Ultrasound Irradiation | Cyclocondensation (Epoxide + Phenylhydrazine) | 20 mol% HCl, H₂O, 40 kHz, 15 min, RT | 89% | Mild conditions (RT), rapid, reduced side products | |
Solvent-Free Grinding | Knoevenagel (Pyrazole aldehyde + Barbituric acid) | Mortar/Pestle or Ball Mill, 10-30 min | 70-85% | No solvent, simple workup, good regioselectivity | [3] [4] |
1,3-Diphenyl-1H-pyrazol-5-ol serves as a crucial platform for post-synthetic elaboration into complex hybrid molecules, particularly via its aldehyde derivatives (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde). Knoevenagel condensation is a pivotal reaction for this purpose. Condensation of this aldehyde with barbituric acid or 2-thiobarbituric acid in refluxing EtOH/H₂O (4:1) produces (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones [4]. These derivatives act as potent human microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, with the 2-thio analogue bearing a n-butoxy side chain (Compound 8c) exhibiting notable potency (IC₅₀ = 56 ± 10 nM). Replacing barbituric acid with thiazolidine-2,4-dione enables access to another pharmacologically relevant scaffold. Further diversification is achieved by coupling the pyrazole aldehyde with 1,2,3-triazole-modified thiazolidinediones via Knoevenagel reaction, yielding compounds like (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones. These hybrids demonstrate significant cytotoxicity against breast cancer (MCF-7) cells, with compound 8j (R1 = OMe, R3 = NO₂) showing exceptional potency (IC₅₀ = 0.426 µM) surpassing cisplatin . Alternatively, Vilsmeier-Haack formylation directly converts acetyl-substituted pyrazoles (e.g., 4-acetyl-1,3-diphenyl-1H-pyrazol-5(4H)-one) into the crucial 4-carbaldehyde intermediates using POCl₃/DMF, which are indispensable for subsequent hybrid synthesis [4]. These post-synthetic modifications significantly expand the pharmacological repertoire of the core pyrazole structure.
Table 3: Biologically Active Pyrazole Hybrids Synthesized via Post-Synthetic Modification
Hybrid Class | Representative Compound | Key Structural Features | Biological Activity (IC₅₀/Value) | Ref. |
---|---|---|---|---|
Pyrazole-Clubbed Thiazole | Compound 19 (from [1]) | Pyrazole fused with thiazole | Antimicrobial (MIC: Low µg/mL range vs. MRSA) | [1] |
Pyrazolo[3,4-b]pyridine | 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Diaminopyridine-carbonitrile | Anticancer (HepG2: 9.2 ± 2.8 µM; HCT-116: 7.7 ± 1.8 µM) | [3] |
Benzylidenebarbituric Acid | Compound 8c (from [4]) | 2-Thiobarbituric acid, nC₄H₉O side chain | mPGES-1 Inhibition (56 ± 10 nM) | [4] |
Pyrazole-Triazole-Thiazolidinedione | Compound 8j (from ) | NO₂, OMe substitutions on triazole-phenyl | Cytotoxicity (MCF-7: 0.426 µM ± 0.455) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: